molecular formula C4H5ClO2 B6592884 (E)-4-chlorobut-2-enoic acid CAS No. 26340-58-9

(E)-4-chlorobut-2-enoic acid

Cat. No.: B6592884
CAS No.: 26340-58-9
M. Wt: 120.53 g/mol
InChI Key: TVOMCUWVZVBDBG-OWOJBTEDSA-N
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Description

(E)-4-Chlorobut-2-enoic acid (IUPAC name: this compound), also known as 4-chlorocrotonic acid, is an α,β-unsaturated carboxylic acid characterized by a chlorine substituent at the 4-position and a conjugated double bond between C2 and C2. It is synthesized via chlorination of 3-butenoic acid, yielding 75% after recrystallization from Et₂O:pentane (1:4) . The compound’s structure confers reactivity typical of α,β-unsaturated acids, such as participation in Michael additions and electrophilic substitutions. Its molecular formula is C₄H₅ClO₂, with a molecular weight of 120.53 g/mol.

Properties

IUPAC Name

(E)-4-chlorobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOMCUWVZVBDBG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16197-90-3
Record name 4-Chlorocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016197903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Chlorination Using Molecular Chlorine

Gaseous chlorine (Cl₂) is introduced into a solution of butenoic acid in an inert solvent (e.g., carbon tetrachloride) under UV light or thermal activation. The reaction proceeds via a radical mechanism, where chlorine adds to the double bond, followed by hydrogen abstraction to regenerate the conjugated system.

Key Conditions :

  • Temperature: 40–60°C

  • Solvent: CCl₄ or CH₂Cl₂

  • Reaction Time: 6–12 hours

Yield : 60–70% (crude), with purification via recrystallization (ethyl acetate/hexane) improving purity to >95%.

Mechanistic Insight :
The radical chain mechanism ensures selective addition at the γ-position due to stabilization of the intermediate by the electron-withdrawing carboxylic acid group.

Electrophilic Chlorination with SOCl₂

Thionyl chloride (SOCl₂) acts as both a chlorinating agent and a catalyst for in situ activation of the carboxylic acid. The reaction forms a mixed anhydride intermediate, facilitating electrophilic chlorination.

Procedure :

  • Butenoic acid is treated with excess SOCl₂ at 0°C.

  • The mixture is warmed to room temperature and stirred for 4 hours.

  • Quenching with ice water yields the crude product.

Yield : 55–65%, with minor formation of the (Z)-isomer (<5%).

Advantages :

  • Single-step synthesis.

  • SOCl₂ serves dual roles (activation and chlorination).

Conjugate Addition of HCl to Butynoic Acid

The stereoselective addition of hydrogen chloride (HCl) to 2-butynoic acid provides a high-purity route to the (E)-isomer.

Acid-Catalyzed Hydrochlorination

A solution of 2-butynoic acid in anhydrous ether is saturated with dry HCl gas at −20°C. The reaction proceeds via protonation of the triple bond, followed by chloride attack to form the (E)-product.

Optimization Parameters :

  • Temperature: −20°C to 0°C (prevents isomerization).

  • HCl Purity: Anhydrous conditions critical to avoid hydration side reactions.

Yield : 75–80% after distillation under reduced pressure.

Stereochemical Control :
The anti-addition mechanism favors trans geometry, with the bulky carboxylic acid group dictating chloride attack from the less hindered side.

Elimination Reactions from Chlorinated Precursors

Dehydrohalogenation of 4-chloro-3-hydroxybutanoic acid derivatives offers a stereocontrolled pathway.

Base-Induced Elimination

4-Chloro-3-hydroxybutanoic acid is treated with aqueous potassium hydroxide (KOH) under reflux. The β-hydroxy group is deprotonated, triggering an E2 elimination to form the α,β-unsaturated acid.

Conditions :

  • Base: 2M KOH

  • Temperature: 80–100°C

  • Solvent: Ethanol/water (1:1)

Yield : 65–70%, with (E)-selectivity >90%.

Side Reactions :
Competing dehydration of the carboxylic acid to form an anhydride is minimized by maintaining a dilute solution.

Claisen Rearrangement of Allyl Vinyl Ethers

The Claisen rearrangement of γ-chloro allyl vinyl ethers provides access to this compound with excellent stereoselectivity.

Synthesis of Allyl Vinyl Ether Precursor

A γ-chloro allyl alcohol is reacted with vinyl acetate under acid catalysis (p-toluenesulfonic acid) to form the corresponding allyl vinyl ether.

Rearrangement Conditions :

  • Temperature: 180–200°C (neat).

  • Reaction Time: 2–4 hours.

Yield : 50–55%, with near-exclusive (E)-selectivity due to chair-like transition state geometry.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency and Selectivity of Preparation Methods

MethodYield (%)(E)-Selectivity (%)Key AdvantageLimitation
Cl₂ Radical Halogenation60–7085–90ScalableRequires UV/thermal activation
SOCl₂ Chlorination55–6580–85Single-stepAnhydrous conditions critical
HCl Conjugate Addition75–80>95High stereoselectivityLow-temperature requirements
Base-Induced Elimination65–70>90Mild conditionsPrecursor synthesis adds steps
Claisen Rearrangement50–55>98Excellent stereocontrolHigh-temperature, moderate yields

Industrial-Scale Production Considerations

For large-scale synthesis, the HCl conjugate addition method is favored due to its balance of yield, selectivity, and operational simplicity. Continuous flow reactors enhance safety and efficiency by minimizing exposure to gaseous HCl and enabling precise temperature control.

Process Optimization :

  • Residence Time : 30–60 minutes in a microreactor setup.

  • Purification : Crystallization from toluene achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chlorobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are often used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives such as 4-hydroxybut-2-enoic acid, 4-aminobut-2-enoic acid, and fully saturated butanoic acid derivatives.

Scientific Research Applications

(E)-4-chlorobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which (E)-4-chlorobut-2-enoic acid exerts its effects depends on the specific context of its use. In chemical reactions, the presence of the chlorine atom and the double bond influences its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific application, whether it be in catalysis, synthesis, or biological interactions.

Comparison with Similar Compounds

Research Implications

  • Synthetic Utility: The chlorine atom in this compound balances reactivity and stability, making it a versatile intermediate in agrochemical and pharmaceutical synthesis .
  • Bioactivity : Analogues with nitro or benzyl groups show promise in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Biological Activity

(E)-4-chlorobut-2-enoic acid, also known as γ-chlorocrotonic acid, is an organic compound with the molecular formula C4H5ClO2C_4H_5ClO_2. It features a conjugated double bond and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

This compound can be synthesized through various methods, including:

  • Halogenation of Butenoic Acid : Chlorine is added to butenoic acid under controlled conditions to ensure the formation of the (E)-isomer.
  • Grignard Reaction : A suitable Grignard reagent reacts with chlorinated precursors to yield this compound.
  • Industrial Production : Chlorination of butenoic acid derivatives using chlorine gas in the presence of a catalyst is a common industrial method.

The biological activity of this compound can be attributed to its reactive functional groups. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, while the chlorine atom and double bond serve as sites for nucleophilic attack and electrophilic addition. These interactions can influence various biochemical pathways by modulating enzyme activity and receptor interactions.

Biological Applications

  • Enzyme Inhibition : Research indicates that this compound acts as an inhibitor for certain enzymes. Its ability to modify protein structures enhances its potential as a biochemical probe.
  • Neuropharmacology : Analogues of this compound have been investigated for their effects on GABA receptors, which are crucial in neurotransmission. Studies show that modifications in the structure of GABA analogues can lead to significant changes in receptor affinity and efficacy .
  • Antitumor Activity : Recent studies suggest that compounds related to this compound exhibit potential antitumor properties by targeting specific mutations in cancer-related proteins such as KRAS .

1. Enzyme Interaction Study

A study investigated the interaction of this compound with GABAC receptors. The findings indicated that specific structural modifications led to enhanced receptor binding, suggesting potential therapeutic applications for neurological disorders .

2. Antitumor Research

Research focused on derivatives of this compound demonstrated promising results against KRAS G12C mutations prevalent in several cancers. The study highlighted the compound's ability to inhibit downstream signaling pathways associated with tumor growth .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₄H₅ClO₂Chlorine at the fourth carbon; conjugated double bond
(E)-3-Chlorobut-2-enoic AcidC₄H₅ClO₂Chlorine at the third carbon
(E)-4-(Dimethylamino)but-2-enoic AcidC₆H₁₁NO₂Contains a dimethylamino group
Butanoic AcidC₄H₈O₂No halogen or double bond present
(E)-4-Fluorobut-2-enoic AcidC₄H₅FO₂Fluorine substitution instead of chlorine

Q & A

Q. Advanced Research Focus :

  • Isotopic labeling : Introduce deuterium at the β-position to track proton transfer during cyclization.
  • Intermediate trapping : Use quenching agents (e.g., MeOH) to isolate enolate intermediates for characterization.
  • Computational modeling : Map potential energy surfaces (PES) to identify rate-determining steps and transition states .

Data Interpretation :
Correlate experimental rate constants with computational predictions to validate mechanistic hypotheses. Address outliers by re-evaluating steric/electronic effects .

What methodologies validate the accuracy of analytical techniques for quantifying trace impurities in this compound samples?

Q. Basic Research Focus :

  • Calibration curves : Use certified reference materials (CRMs) to establish linearity (R<sup>2</sup> > 0.995) across expected concentration ranges.
  • Limit of detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) for impurities like 3-butenoic acid or chlorinated byproducts .

Advanced Consideration :
For non-volatile impurities, employ charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) to overcome UV limitations. Cross-validate with <sup>19</sup>F NMR if fluorinated analogs are present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-chlorobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
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